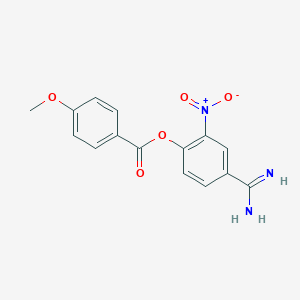

4-Amidino-2-nitrophenyl 4'-anisate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

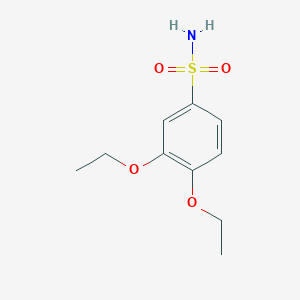

4-Amidino-2-nitrophenyl 4'-anisate, also known as ANPA, is a chemical compound that has been widely used in scientific research. ANPA is a derivative of the natural amino acid arginine and is commonly used as a substrate for enzymes that catalyze the hydrolysis of peptide bonds.

Mechanism of Action

4-Amidino-2-nitrophenyl 4'-anisate is hydrolyzed by enzymes that contain an active site with a nucleophilic residue, such as a serine, cysteine, or threonine residue. The nucleophilic residue attacks the carbonyl carbon of the peptide bond, causing the bond to break and releasing the amino acid fragment. The reaction produces a nitrophenol and an anisic acid fragment.

Biochemical and Physiological Effects:

4-Amidino-2-nitrophenyl 4'-anisate has no known direct biochemical or physiological effects on living organisms. However, 4-Amidino-2-nitrophenyl 4'-anisate is commonly used as a substrate for enzymes that have important roles in biological processes. The study of 4-Amidino-2-nitrophenyl 4'-anisate and its hydrolysis by enzymes can provide insights into the mechanisms of these processes and the potential therapeutic applications of enzyme inhibitors.

Advantages and Limitations for Lab Experiments

4-Amidino-2-nitrophenyl 4'-anisate has several advantages for use in lab experiments. It is a stable and readily available compound that can be easily synthesized. 4-Amidino-2-nitrophenyl 4'-anisate is also a relatively inexpensive substrate compared to other substrates used in enzyme assays. However, 4-Amidino-2-nitrophenyl 4'-anisate has several limitations. It is not a natural substrate for any known enzyme, so its use in enzyme assays may not accurately reflect the activity of the enzyme in vivo. 4-Amidino-2-nitrophenyl 4'-anisate is also not suitable for use in assays that require a fluorescent or chromogenic readout, as it does not produce a detectable signal upon hydrolysis.

Future Directions

There are several future directions for research on 4-Amidino-2-nitrophenyl 4'-anisate. One area of research is the study of the hydrolysis of 4-Amidino-2-nitrophenyl 4'-anisate by enzymes that are involved in disease processes, such as cancer and Alzheimer's disease. This research could lead to the development of novel enzyme inhibitors with therapeutic potential. Another area of research is the development of new assays for the detection of enzyme activity using 4-Amidino-2-nitrophenyl 4'-anisate as a substrate. These assays could be used to screen for new enzyme inhibitors and to study the mechanisms of enzyme activity. Finally, the synthesis of new derivatives of 4-Amidino-2-nitrophenyl 4'-anisate could lead to the development of compounds with improved substrate properties and increased specificity for particular enzymes.

Synthesis Methods

4-Amidino-2-nitrophenyl 4'-anisate is synthesized by reacting 4-amidino-2-nitrophenol with 4-methoxybenzoic anhydride in the presence of a base catalyst. The reaction yields 4-Amidino-2-nitrophenyl 4'-anisate as a yellow solid with a melting point of 215-217°C. The purity of 4-Amidino-2-nitrophenyl 4'-anisate can be determined by high-performance liquid chromatography (HPLC).

Scientific Research Applications

4-Amidino-2-nitrophenyl 4'-anisate is widely used in scientific research as a substrate for enzymes that hydrolyze peptide bonds. 4-Amidino-2-nitrophenyl 4'-anisate is commonly used in the study of proteases, enzymes that break down proteins. Proteases are involved in many biological processes, including digestion, blood clotting, and immune defense. 4-Amidino-2-nitrophenyl 4'-anisate is also used in the study of enzyme inhibitors, compounds that can block the activity of enzymes. Enzyme inhibitors have potential therapeutic applications in the treatment of diseases such as cancer and Alzheimer's disease.

properties

CAS RN |

105450-73-5 |

|---|---|

Product Name |

4-Amidino-2-nitrophenyl 4'-anisate |

Molecular Formula |

C15H13N3O5 |

Molecular Weight |

315.28 g/mol |

IUPAC Name |

(4-carbamimidoyl-2-nitrophenyl) 4-methoxybenzoate |

InChI |

InChI=1S/C15H13N3O5/c1-22-11-5-2-9(3-6-11)15(19)23-13-7-4-10(14(16)17)8-12(13)18(20)21/h2-8H,1H3,(H3,16,17) |

InChI Key |

PLBOHMPHGWUZAF-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-] |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-] |

Other CAS RN |

105450-73-5 |

synonyms |

4-amidino-2-nitrophenyl 4'-anisate APNAN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one](/img/structure/B26716.png)